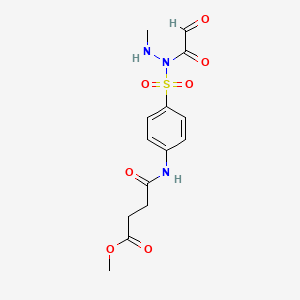
5-Methyl-2-(propan-2-yl)phenyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-yl)phenyl pentanoate is an ester compound characterized by its pleasant odor, which is often used in fragrances and flavoring agents. Esters like this one are known for their distinctive aromas and are commonly found in nature, contributing to the scents of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)phenyl pentanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)phenol with pentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of zeolite catalysts can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)phenyl pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 5-Methyl-2-(propan-2-yl)phenol and pentanoic acid.
Reduction: 5-Methyl-2-(propan-2-yl)phenyl pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)phenyl pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of the phenolic group.
Medicine: Explored for its potential use in drug delivery systems, where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and plasticizers
Mechanism of Action
The mechanism by which 5-Methyl-2-(propan-2-yl)phenyl pentanoate exerts its effects is primarily through its interaction with biological membranes. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with cellular targets. The phenolic group is known to disrupt microbial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: Another ester with a fruity odor, commonly used in fragrances and flavoring agents.
Ethyl acetate: A widely used ester in the production of perfumes and as a solvent in various industrial applications.
Isopropyl butyrate: Known for its pleasant odor and used in the flavoring industry.
Uniqueness
5-Methyl-2-(propan-2-yl)phenyl pentanoate is unique due to the presence of the phenolic group, which imparts additional antimicrobial properties not found in simpler esters like methyl pentanoate or ethyl acetate. This makes it particularly valuable in applications where both fragrance and antimicrobial activity are desired .
Properties
CAS No. |
80356-10-1 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) pentanoate |
InChI |
InChI=1S/C15H22O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h8-11H,5-7H2,1-4H3 |
InChI Key |
RIJOKQDIPZLLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


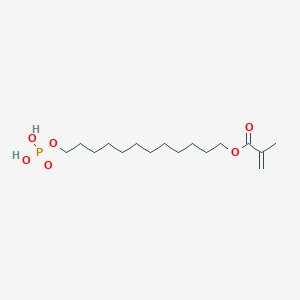
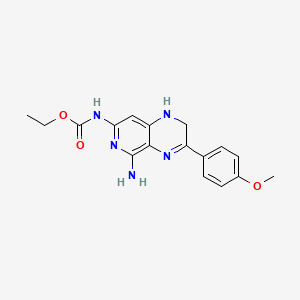
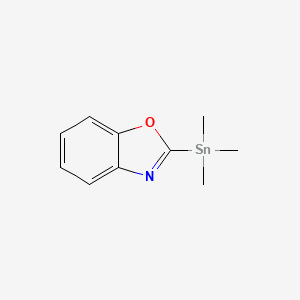
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
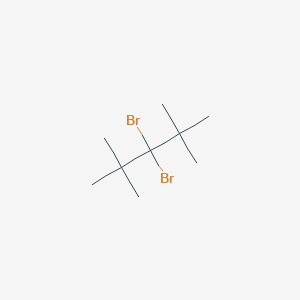
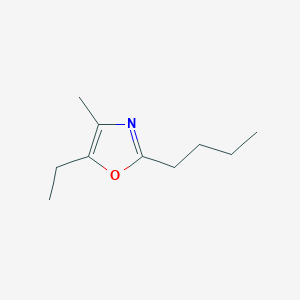
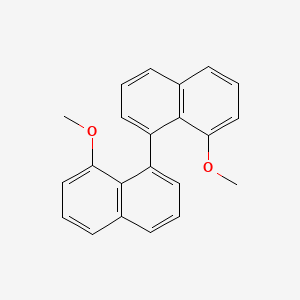
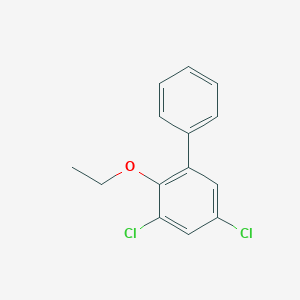
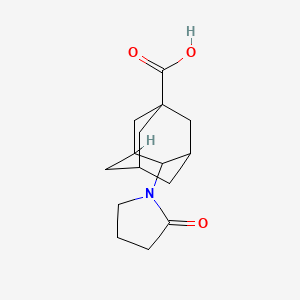


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
